![molecular formula C8H18Cl2N2O2 B2479445 (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride CAS No. 1373223-81-4](/img/structure/B2479445.png)
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride
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Overview
Description
BI 1356, also known as Linagliptin, is a novel competitive, selective, potent, and long-acting DPP-4 inhibitor under clinical development for the treatment of type 2 diabetes . It has been shown to increase basal glucagon-like peptide-1 and improve glycemic control in diabetic rodent models .
Molecular Structure Analysis
Linagliptin is chemically known as ®-8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-((4-methylquinazolin-2-yl)methyl)-1H-purine-2,6(3H,7H)-dione .Scientific Research Applications
Dipeptidyl Peptidase-4 Inhibition
- Potency : BI 1356 exhibits remarkable potency, with an in vitro IC50 of approximately 1 nM. This surpasses other DPP-4 inhibitors such as sitagliptin, alogliptin, saxagliptin, and vildagliptin .
- Selectivity : BI 1356 is highly selective for DPP-4 over other enzymes. It is more than 10,000-fold selective for DPP-4 compared to DPP-8, DPP-9, and other peptidases. Additionally, it is 90-fold more selective than fibroblast activation protein .
- Duration of Action : In animal studies, BI 1356 demonstrated prolonged glucose tolerance effects. It outperformed sitagliptin, saxagliptin, and vildagliptin in terms of duration of action. These effects are mediated through glucagon-like peptide-1 (GLP-1) and insulin regulation .
Potential Clinical Applications
Let’s explore some potential applications:
a. Type 2 Diabetes Treatment: BI 1356 holds promise as a once-a-day DPP-4 inhibitor for managing type 2 diabetes. Its superior potency and extended duration of action make it an attractive candidate for improving glycemic control .
b. Cardiovascular Health: DPP-4 inhibitors have been investigated for their potential cardiovascular benefits. BI 1356’s selectivity and potency may contribute to improved cardiovascular outcomes in diabetic patients .
c. Renal Protection: Given the role of DPP-4 in renal function, BI 1356 might offer renal protection by enhancing GLP-1 levels and reducing oxidative stress .
d. Combination Therapies: BI 1356 could be part of combination therapies with other antidiabetic agents, enhancing overall treatment efficacy .
e. Beyond Diabetes: Exploring BI 1356’s effects on other metabolic pathways and diseases could reveal additional therapeutic applications.
Mechanism of Action
Target of Action
Methyl (3-aminopiperidin-1-yl)acetate dihydrochloride, also known as (3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride, is a potent inhibitor of the enzyme Dipeptidyl Peptidase-4 (DPP-4) . DPP-4 is a serine exopeptidase that cleaves off N-terminal dipeptides and plays a crucial role in glucose metabolism .
Mode of Action
This compound inhibits DPP-4 activity by binding to the active site of the enzyme, thereby preventing it from cleaving its substrates . This inhibition is competitive, meaning the compound competes with the substrate for the active site of the enzyme .
Biochemical Pathways
By inhibiting DPP-4, this compound affects the incretin pathway, which is involved in glucose homeostasis . Incretins, such as Glucagon-Like Peptide-1 (GLP-1), are hormones that stimulate insulin secretion. DPP-4 degrades these incretins, so inhibiting DPP-4 leads to increased levels of active incretins, enhancing insulin secretion and thereby reducing blood glucose levels .
Result of Action
The primary molecular effect of this compound is the inhibition of DPP-4 activity, leading to increased levels of active incretins . At the cellular level, this results in enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells, leading to a decrease in blood glucose levels .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, pH levels can impact the compound’s stability and absorption in the gastrointestinal tract. Additionally, factors such as diet and the presence of other medications can affect the compound’s bioavailability and efficacy .
Safety and Hazards
Future Directions
Linagliptin has recently been approved by the US Food and Drug Administration and may find a place in therapy as a treatment option for the significant number of patients in whom metformin and the other DPP-4 inhibitors are either contraindicated or require dose adjustment because of moderate to severe renal impairment .
properties
IUPAC Name |
methyl 2-(3-aminopiperidin-1-yl)acetate;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2.2ClH/c1-12-8(11)6-10-4-2-3-7(9)5-10;;/h7H,2-6,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJDGGJRPRUURGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCCC(C1)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Amino-piperidin-1-yl)-acetic acid methyl ester dihydrochloride |
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